N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound that features a combination of oxadiazole, chlorophenyl, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antiviral, or anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and sulfonamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzenesulfonamide
- N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-methylbenzenesulfonamide
Uniqueness
The unique combination of the oxadiazole ring, chlorophenyl group, and sulfonamide moiety in N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
891404-96-9 |
---|---|
Molecular Formula |
C16H13ClFN3O3S |
Molecular Weight |
381.8g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-21(25(22,23)14-8-6-13(18)7-9-14)10-15-19-16(20-24-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
DMBZNYCHJPWIJD-UHFFFAOYSA-N |
SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.